5-bromo-N-(2-methylcyclohexyl)pyridine-3-carboxamide
Description
5-Bromo-N-(2-methylcyclohexyl)pyridine-3-carboxamide is a pyridine-based carboxamide derivative characterized by a bromine atom at the 5-position of the pyridine ring and a 2-methylcyclohexyl group attached to the amide nitrogen. The compound’s structural framework is common in medicinal chemistry, where the pyridine core and carboxamide functionality are frequently exploited for their ability to engage in hydrogen bonding and π-π interactions with biological targets. The 2-methylcyclohexyl substituent introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as solubility and membrane permeability .
Properties
Molecular Formula |
C13H17BrN2O |
|---|---|
Molecular Weight |
297.19 g/mol |
IUPAC Name |
5-bromo-N-(2-methylcyclohexyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H17BrN2O/c1-9-4-2-3-5-12(9)16-13(17)10-6-11(14)8-15-7-10/h6-9,12H,2-5H2,1H3,(H,16,17) |
InChI Key |
CZTDPUIVOZIKRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Biological Activity
5-Bromo-N-(2-methylcyclohexyl)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a bromine atom at the 5-position of the pyridine ring, a carboxamide functional group, and a methyl-substituted cyclohexyl group attached to the nitrogen atom. This structural configuration is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including bromination of pyridine derivatives followed by amide formation. The control of reaction conditions is essential for achieving high yields and purity.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in pharmacological contexts. Here are some key findings:
Antimicrobial Activity
Studies have shown that this compound demonstrates significant antimicrobial properties. It has been tested against several bacterial strains, with results indicating effective inhibition:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | 0.21 µM |
| Escherichia coli | 0.21 µM |
| Micrococcus luteus | Selective action observed |
These results suggest that the compound may interact with bacterial enzymes or receptors, leading to its antimicrobial effects.
The mechanism by which this compound exerts its effects involves interactions with specific biological targets. Molecular docking studies reveal that it binds effectively to critical sites on bacterial enzymes, such as DNA gyrase, forming multiple hydrogen bonds that stabilize the interaction:
- Key Interactions :
- Hydrogen bonds with residues SER1084, ASP437, and GLY459.
- Pi-Pi stacking interactions with nucleotides.
This binding profile indicates a potential for developing this compound as an antibacterial agent.
Case Studies
Recent case studies have explored the efficacy of this compound in various biological assays:
- Antifungal Activity : The compound exhibited antifungal properties against Candida species and other fungi, indicating its broad-spectrum antimicrobial potential.
- Cytotoxicity Assays : In vitro cytotoxicity studies demonstrated that the compound has selective toxicity towards cancer cell lines while sparing normal cells.
Pharmacokinetic Properties
The pharmacokinetic profile of this compound suggests good bioavailability and drug-likeness characteristics. Computational models indicate favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Comparison with Similar Compounds
Structural Analogs and Their Molecular Properties
The following table compares 5-bromo-N-(2-methylcyclohexyl)pyridine-3-carboxamide with structurally related pyridine-3-carboxamide derivatives:
Key Differences and Research Findings
Substituent Effects on Physicochemical Properties
- Lipophilicity : The 2-methylcyclohexyl group in the target compound enhances lipophilicity (predicted logP ~3.5) compared to polar analogs like the sulfamoylphenyl derivative (logP ~1.8) . This difference may improve blood-brain barrier penetration but reduce aqueous solubility.
- Synthetic Accessibility : The synthesis of N-(4-phenylpyridin-3-yl) analogs via Suzuki coupling achieved a 62.5% yield, whereas sterically hindered substituents (e.g., 2-methylcyclohexyl) may lower yields due to reduced reaction efficiency .
Halogen Substitution
- Bromine vs. Chlorine: Bromine’s larger atomic radius and higher polarizability may enhance van der Waals interactions in hydrophobic binding pockets compared to chlorine, as seen in the 5-chloro dihydropyridinone derivative () .
Preparation Methods
Bromination of Pyridine Precursors
Radical bromination using N-bromosuccinimide (NBS) under reflux in carbon tetrachloride (CCl₄) is a common method to introduce bromine at the 5-position of pyridine derivatives. For example:
Carboxylic Acid Synthesis
5-Bromopyridine-3-carboxylic acid is prepared via oxidation of 5-bromo-3-methylpyridine or hydrolysis of 5-bromo-3-cyanopyridine:
Amide Coupling Strategies
The carboxylic acid is activated and coupled with 2-methylcyclohexylamine using:
Representative Procedure:
-
Activation : 5-Bromopyridine-3-carboxylic acid (1.0 equiv) is treated with SOCl₂ (2.0 equiv) at reflux for 2 hours.
-
Coupling : The acid chloride is added dropwise to 2-methylcyclohexylamine (1.2 equiv) and triethylamine (2.0 equiv) in DCM at 0°C. Stirred for 12 hours at 25°C.
-
Purification : Column chromatography (hexane/ethyl acetate, 7:3) yields 65–70% pure product.
Optimization Strategies and Challenges
Bromination Efficiency
Amidation Yield Enhancement
Purification Techniques
-
Chromatography : Silica gel with hexane/ethyl acetate (gradient elution) resolves unreacted starting materials.
-
Recrystallization : Ethanol/water mixtures (1:1) yield high-purity crystals.
Comparative Analysis of Methods
Critical Considerations
Side Reactions
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 5-bromo-N-(2-methylcyclohexyl)pyridine-3-carboxamide, and how can reaction conditions be optimized?
- The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, coupling 5-bromopyridine-3-carboxylic acid with 2-methylcyclohexylamine using coupling agents like EDC/HOBt in anhydrous DMF under nitrogen . Reflux conditions (80–100°C) and bases (e.g., K₂CO₃) improve yields by facilitating deprotonation of the amine . Optimization strategies include Design of Experiments (DoE) to systematically vary temperature, solvent polarity, and reagent stoichiometry, reducing trial-and-error approaches .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- NMR spectroscopy (¹H/¹³C) confirms regiochemistry and substituent orientation, particularly distinguishing between keto-amine and hydroxy-pyridine tautomers (observed in structurally similar pyridinecarboxamides) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected [M+H]⁺ at m/z 351.1 for C₁₄H₁₈BrN₂O). X-ray crystallography resolves absolute configuration and hydrogen-bonding networks, as seen in analogs like N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide .
Q. How is the compound’s preliminary biological activity assessed in medicinal chemistry studies?
- In vitro binding assays (e.g., fluorescence polarization or SPR) screen for interactions with targets like kinases or GPCRs. Cellular viability assays (MTT or ATP-lite) evaluate cytotoxicity in cancer cell lines (e.g., IC₅₀ values). Structural analogs with bromine and carboxamide groups show moderate inhibition of cytochrome P450 enzymes, suggesting metabolic stability testing (e.g., liver microsome assays) is critical .
Advanced Research Questions
Q. How can computational methods predict and rationalize this compound’s reactivity or binding modes?
- Density Functional Theory (DFT) calculates tautomer stability and reaction transition states (e.g., amide bond formation energy barriers). Molecular Dynamics (MD) simulations model ligand-protein interactions, leveraging crystal structures of homologous targets (e.g., kinase domains). ICReDD’s quantum chemical reaction path searches can predict optimal synthetic pathways and by-product formation .
Q. What strategies resolve contradictions in reported biological activity across studies?
- Structure-activity relationship (SAR) analysis identifies substituent effects; for example, 2-methylcyclohexyl vs. aryl groups may alter steric hindrance or logP. Assay standardization (e.g., consistent cell lines, buffer pH) minimizes variability. Meta-analyses of analogs, such as comparing 5-bromo vs. 5-chloro derivatives, clarify electronic contributions to potency .
Q. How are synthetic by-products characterized, and what do they reveal about reaction mechanisms?
- LC-MS/MS detects minor impurities (e.g., dehalogenated or dimerized by-products). In a related synthesis, 3-bromo-2-methylaniline coupling with 2-chloronicotinic acid produced a lactam tautomer due to intramolecular H-bonding, confirmed by X-ray . Mechanistic studies (e.g., isotopic labeling) track bromide displacement kinetics or solvent effects on nucleophilicity .
Q. What advanced separation techniques improve purification of this hydrophobic compound?
- Preparative HPLC with C18 columns and isocratic elution (acetonitrile/water + 0.1% TFA) achieves >95% purity. Membrane-based technologies (e.g., nanofiltration) concentrate the compound while removing salts. For chiral purity, chiral stationary phases (CSPs) like amylose tris(3,5-dimethylphenylcarbamate) resolve enantiomers if asymmetric synthesis is incomplete .
Q. How do environmental factors (pH, temperature) influence the compound’s stability in biological assays?
- Forced degradation studies (acid/base hydrolysis, oxidative stress) identify labile groups. Bromine substitution enhances stability under acidic conditions compared to chloro analogs. DSC/TGA analyses determine thermal degradation thresholds (>150°C for most pyridinecarboxamides). Buffered solutions (pH 7.4) at 4°C minimize hydrolysis during storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
